molecular formula C24H22FNO5S B491951 Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421579-40-0

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491951
CAS No.: 421579-40-0
M. Wt: 455.5g/mol
InChI Key: PWGAOJJTSMWTCR-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a molecular formula of C24H22FNO5S and a molecular weight of 455.498 g/mol . This compound is characterized by its unique structure, which includes a naphthofuran core, a fluorophenylsulfonyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate: This compound features a bromophenyl group in place of the fluorophenyl group.

The uniqueness of this compound lies in its specific fluorophenylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGAOJJTSMWTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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